Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate
CAS No.: 1178882-02-4
Cat. No.: VC3082179
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1178882-02-4 |
---|---|
Molecular Formula | C15H27NO4 |
Molecular Weight | 285.38 g/mol |
IUPAC Name | 1-O-tert-butyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate |
Standard InChI | InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)9-8-10-16(11-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 |
Standard InChI Key | XAOCBPFTPYDATH-UHFFFAOYSA-N |
SMILES | CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
Canonical SMILES | CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OCC |
Introduction
Chemical Identity and Properties
Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate, with the CAS number 1178882-02-4, represents an important class of protected piperidine derivatives used extensively in organic synthesis. This compound features a characteristic piperidine ring with strategic functional groups that enable its utility in multistep synthetic pathways.
Basic Information
The compound's molecular formula is C₁₅H₂₇NO₄ with a molecular weight of 285.38 g/mol . The structure incorporates a piperidine ring with an ethyl group and an ethyl carboxylate at the 3-position, while the nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. Alternative names for this compound include 1-tert-butyl 3-ethyl 3-ethyl-1,3-piperidinedicarboxylate and 1-O-tert-butyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate .
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate:
The compound's structure contains multiple functional groups that confer its reactivity and synthetic utility. The Boc protection group on the piperidine nitrogen provides selective protection during multi-step syntheses, while the ethyl carboxylate group offers a reactive site for further transformations. The ethyl substituent at the 3-position influences the steric and electronic properties of the molecule .
Synthetic Applications and Research Utility
Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate serves as a valuable intermediate in pharmaceutical synthesis and research applications. Its molecular architecture makes it particularly suitable for incorporation into more complex structures with potential biological activity.
Role in Pharmaceutical Development
The compound is extensively used in the development of active pharmaceutical ingredients (APIs) by serving as a building block for more complex molecules. Its structure is valuable in creating compounds with potential therapeutic effects, particularly in the fields of neurology and oncology . The piperidine core is a privileged structure in medicinal chemistry, appearing in numerous pharmaceutical compounds targeting various biological pathways.
Researchers employ this intermediate in the exploration of novel chemical pathways and reactions, contributing to the advancement of drug discovery efforts . The presence of the Boc protecting group allows for selective chemical transformations while protecting the piperidine nitrogen, a common strategy in complex molecule synthesis.
Most suppliers indicate availability within 10-20 days from order placement, and the compound is typically stored at room temperature in dry conditions or at 2-8°C for optimal stability .
Comparison with Related Compounds
Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate shares structural similarities with other piperidine derivatives used in pharmaceutical research. Understanding these relationships provides valuable context for its applications.
Structural Relatives
A closely related compound is Ethyl 1-Boc-3-piperidinecarboxylate (CAS: 130250-54-3, also known as Ethyl N-Boc-piperidine-3-carboxylate), which differs in that it lacks the ethyl substituent at the 3-position . Table 3 compares these related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate | 1178882-02-4 | C₁₅H₂₇NO₄ | 285.38 g/mol | Contains ethyl group at 3-position |
Ethyl 1-Boc-3-piperidinecarboxylate | 130250-54-3 | C₁₃H₂₃NO₄ | 257.33 g/mol | No substituent at 3-position |
This structural difference affects the chemical reactivity, steric properties, and potential biological interactions of the molecules, making each suitable for specific synthetic applications.
Role in Pharmaceutical Development Pathways
Both compounds serve as intermediates in the synthesis of more complex pharmaceutical molecules. The ethyl substituent in Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate introduces additional steric and electronic factors that can influence subsequent reactions and the properties of final products .
The piperidine scaffold is found in numerous pharmaceutically active compounds, including those targeting muscarinic receptors. Some patent literature suggests potential relevance to compounds that are agonists of muscarinic M1 and/or M4 receptors, which could be useful in treating diseases mediated by these receptors .
Research Applications and Future Directions
The utility of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate extends beyond its role as a synthetic intermediate, with potential implications for various research domains.
Current Research Applications
Current applications of this compound and its derivatives include:
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Development of active pharmaceutical ingredients with potential therapeutic effects in neurology and oncology
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Exploration of structure-activity relationships in drug candidates containing the piperidine scaffold
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Study of novel chemical pathways and reactions in organic synthesis
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Use as a building block in the synthesis of complex molecular architectures
Solution Preparation for Research Use
For laboratory research applications, the preparation of stock solutions requires careful consideration of solubility and stability. Table 4 provides guidance for preparing stock solutions of Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate:
Desired Concentration | Amount of Compound | Volume of Solvent Required | ||
---|---|---|---|---|
1 mg | 5 mg | 10 mg | ||
1 mM | 3.5041 mL | 17.5205 mL | 35.041 mL | Appropriate solvent |
5 mM | 0.7008 mL | 3.5041 mL | 7.0082 mL | Appropriate solvent |
10 mM | 0.3504 mL | 1.752 mL | 3.5041 mL | Appropriate solvent |
When preparing solutions, researchers should select solvents based on the compound's solubility and the requirements of their specific experimental protocols .
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